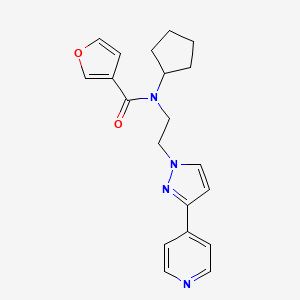

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c25-20(17-8-14-26-15-17)24(18-3-1-2-4-18)13-12-23-11-7-19(22-23)16-5-9-21-10-6-16/h5-11,14-15,18H,1-4,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOLBVHXXOHDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Features

The table below highlights key structural and synthetic differences between the target compound and analogs from the evidence:

Key Observations:

- Cyclopentyl vs.

- Pyridine Position : The pyridin-4-yl group in the target compound differs from the pyridin-3-yl substituent in , which may influence hydrogen bonding or π-π stacking in biological targets .

- Carboxamide Linkage : Unlike the pyrazole-4-amine in , the target compound and the analog in share a carboxamide group, which enhances hydrogen-bonding capacity and solubility. However, incorporates electron-withdrawing chlorophenyl groups, likely increasing metabolic stability compared to the target compound’s furan ring .

Physicochemical Properties

- Melting Point : The analog in has a melting point of 104–107°C, typical for crystalline pyrazole derivatives. The target compound’s melting point is unreported but may differ due to its flexible ethyl linker and cyclopentyl group.

- Lipophilicity : The cyclopentyl group in the target compound likely increases logP compared to ’s cyclopropyl and ’s polar chlorophenyl groups.

- Solubility : The carboxamide group in the target compound and may improve aqueous solubility over ’s amine, though furan’s hydrophobicity could offset this.

Q & A

Basic: What synthetic methodologies are reported for N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide, and how are critical reaction parameters optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. For example, analogous compounds (e.g., pyrazole-carboxamides) are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours . Key parameters include:

- Catalyst selection : Copper catalysts enhance coupling efficiency in heterocyclic systems.

- Solvent choice : Polar aprotic solvents like DMSO improve reagent solubility.

- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) is critical for isolating the target compound .

Basic: Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopentyl, pyridinyl, and furan moieties) .

- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and isotopic patterns .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .

- Melting point analysis : Assesses purity (e.g., sharp melting ranges >100°C indicate high crystallinity) .

Advanced: How can researchers resolve discrepancies in synthetic yields reported for analogous carboxamide derivatives?

Discrepancies may arise from:

- Catalyst loading : Copper(I) bromide at 0.1–0.5 mol% optimizes cross-coupling without side reactions .

- Reaction time : Extended durations (48–72 hours) improve conversion but risk decomposition.

- Workup protocols : Acid-base extraction vs. column chromatography impacts recovery .

Methodological solution : Design a Design of Experiments (DoE) approach to screen parameters (temperature, solvent, catalyst) and quantify interactions .

Advanced: What strategies are employed to analyze the compound’s interactions with biological targets, and how do structural analogs inform these studies?

- In silico docking : Molecular dynamics simulations predict binding affinities to receptors (e.g., kinase domains) using pyridinyl and furan motifs as pharmacophores .

- Comparative SAR studies : Analogs with trifluoromethyl or methoxy substitutions (e.g., ) reveal steric/electronic effects on activity .

- In vitro assays : Fluorescence polarization or SPR assays quantify target engagement, with IC50 values contextualized against structural analogs .

Advanced: How does stereochemistry influence the compound’s pharmacological profile, and what techniques validate chiral purity?

- Impact on activity : Enantiomers may exhibit differential binding to chiral targets (e.g., G-protein-coupled receptors) .

- Validation methods :

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- X-ray crystallography : Resolves absolute configuration of crystalline forms .

- Circular dichroism (CD) : Detects conformational changes in solution .

Advanced: How can researchers address contradictions in reported biological activities of structurally related pyrazole-carboxamides?

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., trifluoromethyl groups enhancing metabolic stability) .

- Dose-response reevaluation : Re-test compounds under standardized conditions (e.g., fixed cell lines, consistent assay buffers) .

- Off-target profiling : Use kinome-wide screens to identify unintended interactions explaining variability .

Basic: What are the documented stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposition above 150°C (TGA data for analogs) .

- Light sensitivity : Store in amber vials to prevent photodegradation of the furan ring .

- Humidity control : Desiccants prevent hydrolysis of the carboxamide bond .

Advanced: What computational tools are used to predict the compound’s ADMET properties, and how do they compare with experimental data?

- Software : SwissADME or ADMETLab2.0 predict logP, solubility, and CYP450 interactions .

- Validation : Compare predictions with in vitro hepatocyte clearance assays and in vivo PK studies .

- Limitations : Computed logP values may underestimate polarity due to the pyridinyl group’s solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.